3-Boc-6-amino-3-azabicyclo[3.2.0]heptane
Overview
Description
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C11H20N2O2. It is also known by its IUPAC name, tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate . This compound is notable for its unique structure, which includes a bicyclic ring system and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and an appropriate amine.
Cyclization: The key step involves the cyclization of the starting materials to form the bicyclic ring system.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.
Industrial Applications: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Boc-6-amino-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:
3-Boc-6-amino-3-azabicyclo[3.1.0]hexane: This compound has a smaller bicyclic ring system, which may affect its reactivity and binding properties.
3-Boc-6-amino-3-azabicyclo[4.2.0]octane: This compound has a larger bicyclic ring system, which can influence its steric interactions and overall stability.
The uniqueness of this compound lies in its specific ring size and the presence of the Boc-protected amino group, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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